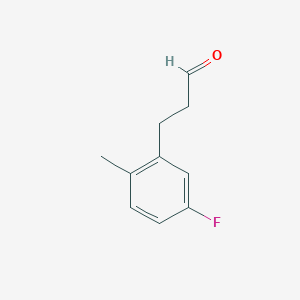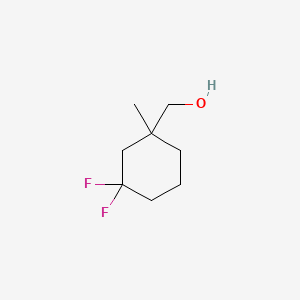
(3,3-Difluoro-1-methylcyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoro-1-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of a hydroxyl group. One common method involves the reaction of 1-methylcyclohexene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by hydroboration-oxidation to convert the resulting intermediate into the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoro-1-methylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (3,3-Difluoro-1-methylcyclohexyl)ketone or (3,3-Difluoro-1-methylcyclohexyl)carboxylic acid.
Reduction: Formation of 3,3-Difluoro-1-methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoro-1-methylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (3,3-Difluoro-1-methylcyclohexyl)methanol exerts its effects depends on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,3-Difluoro-1-methylcyclobutyl)methanol
- (3,3-Difluoro-1-methylcyclopentyl)methanol
- (3,3-Difluoro-1-methylcycloheptyl)methanol
Uniqueness
(3,3-Difluoro-1-methylcyclohexyl)methanol is unique due to its specific ring size and substitution pattern. The presence of two fluorine atoms and a hydroxyl group on a cyclohexane ring imparts distinct chemical properties, such as increased stability and reactivity compared to its analogs with different ring sizes or substitution patterns.
Eigenschaften
Molekularformel |
C8H14F2O |
|---|---|
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
(3,3-difluoro-1-methylcyclohexyl)methanol |
InChI |
InChI=1S/C8H14F2O/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 |
InChI-Schlüssel |
BKPRYLZUKLCORH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


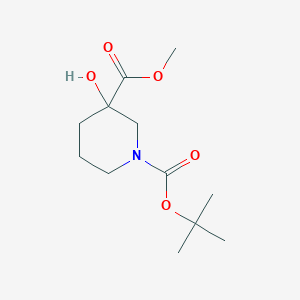
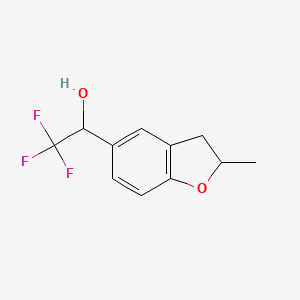
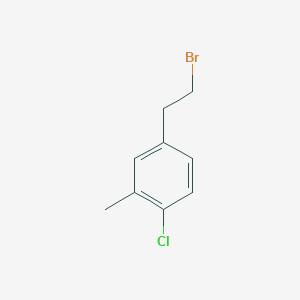

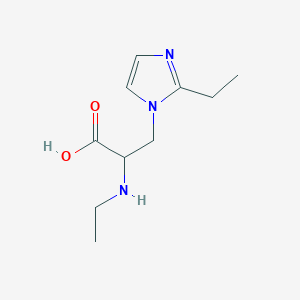
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)

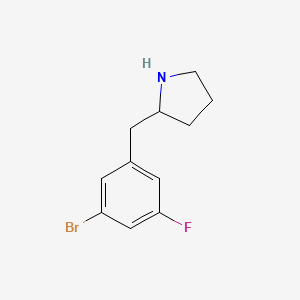
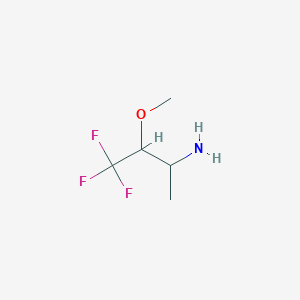
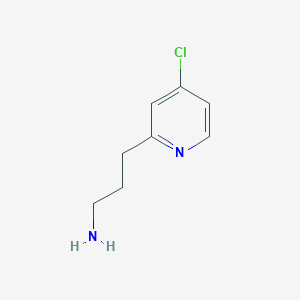
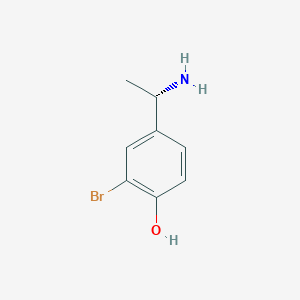
![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
